molecular formula C19H23NO B5180826 3-[(4-benzyl-1-piperidinyl)methyl]phenol

3-[(4-benzyl-1-piperidinyl)methyl]phenol

Cat. No. B5180826
M. Wt: 281.4 g/mol
InChI Key: HEDRMZYUAVIIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-benzyl-1-piperidinyl)methyl]phenol, also known as BPMP, is a chemical compound that has been widely used in scientific research for its unique properties. BPMP is a phenol derivative that has a piperidine ring attached to it. This compound has been studied extensively due to its ability to act as a ligand for various receptors in the body.

Mechanism of Action

3-[(4-benzyl-1-piperidinyl)methyl]phenol acts as a ligand for various receptors in the body. It binds to the receptors and activates them, leading to a cascade of biochemical and physiological effects. The specific mechanism of action of 3-[(4-benzyl-1-piperidinyl)methyl]phenol varies depending on the receptor it binds to.
Biochemical and Physiological Effects:
3-[(4-benzyl-1-piperidinyl)methyl]phenol has been shown to have various biochemical and physiological effects on the body. It has been shown to increase dopamine release and enhance synaptic plasticity in the brain. 3-[(4-benzyl-1-piperidinyl)methyl]phenol has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and cellular stress response.

Advantages and Limitations for Lab Experiments

3-[(4-benzyl-1-piperidinyl)methyl]phenol has several advantages for lab experiments. It is a highly specific ligand for various receptors, which allows for precise studies of ligand-receptor interactions. 3-[(4-benzyl-1-piperidinyl)methyl]phenol is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 3-[(4-benzyl-1-piperidinyl)methyl]phenol has some limitations for lab experiments. Its effects on the body can be complex and multifaceted, making it difficult to study in isolation. Additionally, 3-[(4-benzyl-1-piperidinyl)methyl]phenol has a relatively short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for research on 3-[(4-benzyl-1-piperidinyl)methyl]phenol. One direction is to study its effects on other receptors in the body and to investigate its potential therapeutic applications. Another direction is to explore the use of 3-[(4-benzyl-1-piperidinyl)methyl]phenol as a tool for studying the mechanisms of ligand-receptor interactions. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-[(4-benzyl-1-piperidinyl)methyl]phenol and its potential limitations for lab experiments.

Synthesis Methods

3-[(4-benzyl-1-piperidinyl)methyl]phenol can be synthesized through a multi-step process that involves the reaction of 4-benzylpiperidine with paraformaldehyde and phenol. The reaction mixture is then refluxed in the presence of a catalyst and a solvent to obtain 3-[(4-benzyl-1-piperidinyl)methyl]phenol. The purity of the compound can be improved through recrystallization and purification techniques.

Scientific Research Applications

3-[(4-benzyl-1-piperidinyl)methyl]phenol has been used extensively in scientific research as a ligand for various receptors in the body. It has been studied for its ability to bind to the dopamine D1 receptor, serotonin 5-HT2A receptor, and sigma-1 receptor. 3-[(4-benzyl-1-piperidinyl)methyl]phenol has also been used as a tool to study the effects of ligand-receptor interactions on the body.

properties

IUPAC Name

3-[(4-benzylpiperidin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c21-19-8-4-7-18(14-19)15-20-11-9-17(10-12-20)13-16-5-2-1-3-6-16/h1-8,14,17,21H,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDRMZYUAVIIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.